(2R)-tetrahydrofuran-2-carbaldehyde
Description
Contextual Significance as a Chiral Building Block in Asymmetric Synthesis
(2R)-Tetrahydrofuran-2-carbaldehyde, a chiral aldehyde derivative of tetrahydrofuran (B95107) (THF), holds considerable significance as a chiral building block in the field of asymmetric synthesis. Its importance stems from the presence of a stereogenic center at the C2 position of the tetrahydrofuran ring in the (R)-configuration, which provides a handle for introducing chirality into a target molecule. Chiral chemical synthesis is fundamental in the development of new drugs and agrochemicals, and the use of pre-existing chiral fragments like this compound is a powerful strategy. nih.gov
The utility of this compound lies in its bifunctional nature: the aldehyde group is highly reactive and amenable to a wide array of chemical transformations, while the tetrahydrofuran ring provides a stable, chiral scaffold. The fixed stereochemistry at the alpha-position to the formyl group is a desirable feature for controlling the stereochemical outcome of subsequent reactions. google.com This allows for the diastereoselective formation of new stereocenters, a cornerstone of asymmetric synthesis. The (2R)-configuration can effectively direct the approach of reagents, leading to high levels of stereoselectivity in reactions such as aldol (B89426) condensations and hydrogenations.
Overview of its Role in the Construction of Complex Chiral Molecules
The structural attributes of this compound make it an ideal starting material or intermediate for the synthesis of a diverse range of complex and biologically active molecules. The tetrahydrofuran motif is a common feature in numerous natural products, many of which exhibit significant biological properties, including antibiotic, antiviral, and anticancer activities. researchgate.net
This chiral building block is particularly instrumental in the preparation of pharmaceuticals and agrochemicals. For instance, it is a key component in the synthesis of certain anti-coccidial drugs and various γ-butyrolactone derivatives. The aldehyde functionality allows for chain extension and the introduction of further functional groups through reactions such as Wittig olefination, Grignard reactions, and aldol additions, while the inherent chirality of the tetrahydrofuran ring guides the stereochemical course of these transformations.
A notable example of its application is in the synthesis of formosalides, a class of marine macrolides. In the total synthesis of these complex natural products, a derivative of tetrahydrofuran-2-carbaldehyde (B1329454) is often a crucial fragment that is coupled with other parts of the molecule. organic-chemistry.org The stereochemistry of the building block is essential for establishing the correct absolute configuration of the final product.
Scope of Academic Research in Stereoselective Transformations and Applications
The versatility of this compound has spurred extensive academic research into its stereoselective transformations and applications. The aldehyde group can undergo a variety of reactions, including:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (2R)-tetrahydrofuran-2-carboxylic acid, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Reduction: Reduction of the aldehyde with reagents such as sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding alcohol, (2R)-tetrahydrofuran-2-methanol.
Nucleophilic Addition and Substitution: The aldehyde is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol.
Research has focused on harnessing the directing ability of the chiral tetrahydrofuran ring to influence the stereochemical outcome of these reactions. For example, the (2R)-configuration has been shown to enhance stereoselectivity in aldol condensations.
Furthermore, the tetrahydrofuran moiety itself is a subject of synthetic interest. Methodologies for the stereoselective synthesis of substituted tetrahydrofurans are continually being developed, often involving cyclization reactions. nih.gov While these methods may not directly start from this compound, they contribute to the broader understanding of how to construct and manipulate this important structural motif.
The applications of this chiral building block extend to the synthesis of various bioactive compounds. Research is ongoing to explore its potential as a precursor for new drug candidates in medicinal chemistry. Its ability to serve as a scaffold for introducing molecular diversity makes it a valuable tool in drug discovery programs. nih.gov
Below is a table summarizing some key properties of this compound:
| Property | Value |
| IUPAC Name | (2R)-oxolane-2-carbaldehyde |
| Molecular Formula | C₅H₈O₂ |
| Molecular Weight | 100.12 g/mol |
| CAS Number | 22170-11-2 |
| Boiling Point (predicted) | 161.8°C |
| Density (predicted) | 1.159 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
(2R)-oxolane-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNYLDSWVXSNOQ-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthetic Methodologies for 2r Tetrahydrofuran 2 Carbaldehyde
Enantioselective Synthesis from Achiral Precursors
The creation of (2R)-tetrahydrofuran-2-carbaldehyde from non-chiral starting materials represents a significant challenge in asymmetric synthesis. Success in this area hinges on the ability to control the three-dimensional arrangement of atoms during the reaction, a feat accomplished through various catalytic strategies.
Biocatalytic Approaches: Enzymatic Resolution and Transformations
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, can effectively discriminate between enantiomers or create a specific enantiomer from a prochiral substrate. While specific examples of enzymatic resolutions or transformations directly yielding this compound are not extensively detailed in the provided search results, the general applicability of enzymatic methods to enhance enantiomeric purity is noted. These methods often involve the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired (2R)-isomer.
Asymmetric Organocatalysis and Metal-Catalyzed Syntheses for Chiral Aldehyde Formation
Asymmetric organocatalysis and metal-catalyzed reactions are at the forefront of modern synthetic chemistry for generating chiral molecules. ias.ac.in These methods utilize small organic molecules or metal complexes with chiral ligands to induce stereoselectivity.
Recent advancements have seen the development of efficient nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclizations of O-alkynones to construct functionalized chiral tetrahydrofuran (B95107) rings. rsc.org The use of P-chiral bisphosphine ligands, such as DI-BIDIME, has proven effective in achieving high yields and excellent stereoselectivity. rsc.org While these examples produce tetrahydrofurans with chiral tertiary allylic alcohols, the underlying principles of using chiral metal complexes to control stereochemistry are directly relevant to the synthesis of chiral aldehydes like this compound. rsc.org
Furthermore, organocatalytic approaches, such as the asymmetric Michael addition of aldehydes to 2-furanones, have been successful in producing highly functionalized chiral γ-lactones with multiple stereocenters. rsc.org This highlights the potential of organocatalysis to control the formation of chiral centers in cyclic systems, a key step in the synthesis of substituted tetrahydrofurans.
Chiral Pool Synthesis from Natural Products and Derivatives
The "chiral pool" approach leverages the readily available enantiopure starting materials from nature to synthesize more complex chiral molecules. elsevierpure.com This strategy avoids the need for creating chirality from scratch and often provides a more direct route to the target compound.
Derivations from Carbohydrates (e.g., D-ribose, D-xylose)
Carbohydrates are an abundant and stereochemically rich source of chiral building blocks. elsevierpure.comresearchgate.net The synthesis of this compound can be envisioned through the chemical modification of sugars like D-ribose or D-xylose. For instance, a method for synthesizing L-ribose and 2-deoxy-L-ribose from the inexpensive D-ribose has been developed. google.com This process involves a series of protection, reduction, and oxidation steps to invert the stereochemistry at specific centers and arrive at the desired L-sugar. google.com Such transformations demonstrate the feasibility of manipulating carbohydrate scaffolds to access specific stereoisomers.
A sustainable approach for the selective dehydration of pentoses, such as L-arabinose (readily available from the sugar beet industry), has been developed to form chiral tetrahydrofurans on a multi-gram scale without the need for protecting groups. nih.gov This method has also been successfully applied to D-xylose. nih.gov While this particular method yields a hydroxylated tetrahydrofuran, it establishes a clear pathway from common sugars to the core tetrahydrofuran ring with defined stereochemistry, which could then be further functionalized to the target aldehyde.
| Starting Carbohydrate | Key Transformation | Resulting Scaffold |
| D-Ribose | Multi-step protection, reduction, oxidation | Protected L-Ribose derivative google.com |
| L-Arabinose | Hydrazone-based selective dehydration | Chiral hydroxylated tetrahydrofuran nih.gov |
| D-Xylose | Hydrazone-based selective dehydration | Chiral hydroxylated tetrahydrofuran nih.gov |
Functional Group Interconversions on Pre-existing Chiral Tetrahydrofuran Scaffolds
Once a chiral tetrahydrofuran ring with the correct stereochemistry is obtained, either from a chiral pool source or through asymmetric synthesis, the final step often involves the interconversion of functional groups. numberanalytics.comub.edu This is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another to achieve the desired final product. numberanalytics.com
In the context of synthesizing this compound, a common precursor is (2R)-tetrahydrofuran-2-methanol. The conversion of this primary alcohol to the corresponding aldehyde is a standard oxidative transformation.
Oxidative Transformations of Chiral Tetrahydrofuran Precursors
The oxidation of a primary alcohol to an aldehyde is a crucial and widely used reaction in organic synthesis. For the preparation of this compound, the most direct precursor is (2R)-tetrahydrofuran-2-methanol.
A common and effective method for this transformation is the oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane. These reagents are known for their ability to selectively oxidize primary alcohols to aldehydes under mild conditions, minimizing over-oxidation to the carboxylic acid. The choice of oxidizing agent and reaction conditions is critical to ensure high yield and purity of the final aldehyde product.
| Precursor | Oxidizing Agent | Product |
| (2R)-Tetrahydrofuran-2-methanol | Pyridinium Chlorochromate (PCC) | This compound |
| (2R)-Tetrahydrofuran-2-methanol | Dess-Martin Periodinane | This compound |
Oxidation of (2R)-Tetrahydrofuran-2-methanol
A prevalent and direct route to this compound is the oxidation of (2R)-tetrahydrofuran-2-methanol. This transformation requires careful selection of oxidizing agents to prevent over-oxidation to the carboxylic acid while preserving the chiral center's integrity.
Utilization of Stoichiometric Oxidizing Agents (e.g., Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane)
Stoichiometric oxidants are widely employed for the conversion of (2R)-tetrahydrofuran-2-methanol to its aldehyde counterpart due to their reliability and mild reaction conditions.
Pyridinium Chlorochromate (PCC): PCC is a well-established reagent for the selective oxidation of primary alcohols to aldehydes. wikipedia.orglibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the formation of the corresponding carboxylic acid. wikipedia.orglibretexts.org While effective, PCC is a chromium-based reagent, which raises environmental and toxicity concerns. wikipedia.org Research has also explored PCC-catalyzed oxidative cleavage of α-hydroxymethyl-tetrahydrofurans to yield γ-lactones, highlighting the reagent's diverse reactivity. mdpi.comscispace.com
Dess-Martin Periodinane (DMP): DMP has emerged as a popular alternative to chromium-based oxidants. wikipedia.orgwikipedia.org It offers several advantages, including milder reaction conditions (room temperature, neutral pH), shorter reaction times, high yields, and a simplified workup. wikipedia.orgwikipedia.org DMP is known for its high chemoselectivity, tolerating a wide range of sensitive functional groups, and is particularly effective for the oxidation of complex and multifunctional alcohols. wikipedia.orgpitt.edu The reaction proceeds through a diacetoxyalkoxyperiodinane intermediate, with acetate (B1210297) acting as a base to facilitate the elimination to the aldehyde. wikipedia.org
Table 1: Comparison of Stoichiometric Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Advantages | Disadvantages |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | High efficiency in oxidizing primary alcohols to aldehydes. wikipedia.orglibretexts.org | Toxicity and environmental concerns due to chromium content. wikipedia.org Potential for over-oxidation if water is present. libretexts.org |
| Dess-Martin Periodinane (DMP) | Mild reaction conditions, high yields, short reaction times, high chemoselectivity, and tolerance of sensitive functional groups. wikipedia.orgwikipedia.org | Higher cost and potential explosiveness, making industrial-scale use challenging. wikipedia.org |
Catalytic Oxidations for Industrial Scalability and Selectivity
For large-scale industrial production, catalytic oxidation methods are preferred over stoichiometric ones due to waste reduction and economic benefits.
Recent research has focused on developing efficient heterogeneous catalysts for the selective oxidation of alcohols. For instance, a study on the aerobic oxidation of tetrahydrofurfuryl alcohol (a related substrate) utilized a silver-cerium oxide catalyst supported on MCM-41 (Ag–CeOx/MCM-41). researchgate.netbohrium.com This system demonstrated high conversion and selectivity towards the desired product, highlighting the potential of synergistic effects between different metal components and the support material. researchgate.netbohrium.com Such catalytic systems, often operating under milder conditions with molecular oxygen as the oxidant, represent a more sustainable approach for industrial applications. researchgate.net
Oxidative Rearrangement Strategies for Tetrahydrofuran Ring Formation
Alternative to the direct oxidation of a pre-existing tetrahydrofuran methanol, oxidative rearrangement strategies can construct the tetrahydrofuran ring system itself. One such approach involves the oxidative cyclization of olefinic alcohols. wikipedia.org Chromium(VI)-amine reagents can facilitate the formation of tetrahydrofuran derivatives through processes that may involve epoxidation followed by ring-opening. wikipedia.org Another strategy involves the ring expansion of smaller heterocyclic systems like oxetanes under photochemical conditions to yield tetrahydrofuran derivatives. rsc.org These methods offer unique pathways to functionalized tetrahydrofurans, though their application to the specific synthesis of this compound would require careful substrate design and control of stereochemistry.
Derivations from Biomass-Derived Platform Chemicals
The transition towards a bio-based economy has spurred research into converting renewable biomass into valuable chemicals. This compound can potentially be derived from such platform chemicals, offering a sustainable alternative to petroleum-based syntheses.
Conversion Pathways from 5-Hydroxymethylfurfural (HMF) and its Derivatives
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of C6 sugars. rsc.orgrsc.org Its versatile structure, containing an aldehyde, a hydroxyl group, and a furan (B31954) ring, makes it a prime starting material for a variety of valuable chemicals. rsc.org The conversion of HMF to derivatives of tetrahydrofuran involves the hydrogenation of the furan ring. rsc.org
The typical pathway involves the hydrogenation of the furan ring in HMF or its derivatives to form the corresponding tetrahydrofuran ring system. rsc.org For instance, the catalytic reduction of HMF can lead to 2,5-bis(hydroxymethyl)tetrahydrofuran. rsc.org Subsequent selective oxidation of one of the hydroxymethyl groups would then yield the desired tetrahydrofuran-2-carbaldehyde (B1329454). The challenge lies in achieving high selectivity for the desired product while controlling the stereochemistry at the C2 position.
Table 2: Potential Conversion Steps from HMF to this compound
| Step | Reaction | Key Considerations |
|---|---|---|
| 1 | Hydrogenation of the furan ring in HMF | Requires a catalyst that selectively reduces the furan ring without affecting the aldehyde and hydroxyl groups. Stereocontrol is crucial. |
| 2 | Selective oxidation of the primary alcohol | A selective oxidizing agent is needed to convert one of the hydroxymethyl groups to an aldehyde without over-oxidation. |
Selective Functionalization of Furan Rings to Tetrahydrofuran Systems
The direct and selective functionalization of furan rings to form tetrahydrofuran systems is an active area of research. One approach involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can be used to construct fused furan ring systems. nih.gov While not a direct route to this compound, these methods demonstrate the potential for creating substituted tetrahydrofuran rings from acyclic or other cyclic precursors. nih.gov
Another strategy involves the catalytic hydrogenation of furan rings. For example, heterogeneous catalysts like Rh/C have been shown to effectively hydrogenate furans to tetrahydrofurans under mild conditions. organic-chemistry.org The key to applying this to the synthesis of this compound from a furan-based precursor would be the development of a stereoselective catalyst that can control the hydrogenation of a prochiral furan derivative.
Resolution Techniques for Enantiomeric Enrichment and Separation
The separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds like this compound. wikipedia.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires the introduction of a chiral influence. This section explores key resolution techniques employed for the enantiomeric enrichment and separation of tetrahydrofuran-2-carbaldehyde, focusing on diastereomeric salt formation, preferential crystallization, chiral chromatography, and kinetic resolution.
Diastereomeric Salt Formation and Preferential Crystallization
Diastereomeric Salt Formation
A prevalent and industrially scalable method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.orgbioduro.com This technique involves reacting a racemic mixture, such as (±)-tetrahydrofuran-2-carboxylic acid (a precursor to the target aldehyde), with a single enantiomer of a chiral resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have distinct physical properties, including solubility, which allows for their separation by conventional methods like fractional crystallization. wikipedia.orgacs.orglibretexts.org
The selection of an appropriate chiral resolving agent and solvent system is crucial for successful separation and is often determined through screening processes. bioduro.comkiko-tech.co.jp Chiral amines, such as brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine, are commonly used for resolving racemic acids. libretexts.org The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains dissolved. wikipedia.orgkiko-tech.co.jp After separation, the chiral resolving agent is removed, typically through an acid-base extraction, to yield the desired enantiomerically enriched acid, which can then be converted to this compound.
| Chiral Resolving Agent | Typical Racemic Substrate | Principle of Separation |
| (+)-Cinchotoxine | Racemic Tartaric Acid | Differential solubility of diastereomeric salts |
| trans-1-Amino-2-indanol | Racemic Carboxylic Acids | Formation of diastereomeric salts with differing solubilities kiko-tech.co.jp |
| (-)-Proline | Phenylsuccinic Acid | Formation of diastereomeric salts with distinct crystal packing libretexts.org |
| (+)-Tartaric Acid | Racemic Amines | Formation of diastereomeric salts libretexts.org |
Preferential Crystallization
Preferential crystallization, also known as resolution by entrainment, is another crystallization-based technique for separating enantiomers. acs.org This method is applicable to racemic mixtures that form conglomerates, which are physical mixtures of separate enantiomeric crystals. The process involves seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer. wikipedia.org This seed crystal induces the crystallization of only that enantiomer, leaving the other in solution.
| Crystallization Technique | Description | Key Requirement |
| Diastereomeric Salt Formation | Conversion of enantiomers to diastereomers with a chiral resolving agent, followed by separation based on different physical properties. wikipedia.orgacs.org | Racemic substrate must have a suitable functional group (e.g., acid or base) to react with the resolving agent. bioduro.com |
| Preferential Crystallization | Seeding a supersaturated racemic solution with a pure enantiomer crystal to induce crystallization of that enantiomer. acs.org | The racemic mixture must crystallize as a conglomerate. |
Chiral Chromatography and Kinetic Resolution Strategies
Chiral Chromatography
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. scribd.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. scribd.com For small-scale separations, chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are often fast and cost-effective. bioduro.com
Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), which are effective for a wide range of compounds. nih.govnih.gov The choice of mobile phase is also critical and can be optimized to enhance separation. nih.govgoogle.com For instance, reversed-phase liquid chromatography using cellulose or amylose-based stationary phases with specific mobile phase compositions has proven successful for separating various chiral pharmaceuticals. nih.gov While highly effective, scaling up chiral chromatography for large quantities of material can become expensive. bioduro.com
Kinetic Resolution
Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. core.ac.uk This difference in rates allows for the separation of the unreacted, slower-reacting enantiomer from the product formed from the faster-reacting enantiomer. A significant drawback of this method is that the maximum theoretical yield for the recovery of a single enantiomer is 50%. wikipedia.org
Enzymatic kinetic resolution is a particularly useful strategy. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been employed in the kinetic resolution of related 2-alkylidenetetrahydrofuran derivatives. researchgate.netresearchgate.net In these cases, the enzyme selectively catalyzes the hydrolysis of one enantiomer of an ester precursor, allowing the unreacted enantiomer to be recovered with high enantiomeric excess. researchgate.net Non-enzymatic kinetic resolutions are also possible, for instance, using a chiral ligand in combination with a reagent like n-butyllithium for the kinetic resolution of dihydroquinolines. nih.gov The efficiency of a kinetic resolution is often described by a selectivity factor (s), with high values indicating excellent separation. core.ac.uk
| Strategy | Principle | Advantages | Limitations |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. scribd.com | High resolution, applicable to a wide range of compounds. nih.govnih.gov | Can be expensive for large-scale separations. bioduro.com |
| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst or reagent. core.ac.uk | Can achieve high enantiomeric excess for the unreacted enantiomer. nih.gov | Maximum theoretical yield of a single enantiomer is 50%. wikipedia.org |
Stereochemical Control and Asymmetric Induction in 2r Tetrahydrofuran 2 Carbaldehyde Transformations
Substrate-Controlled Diastereoselection
In substrate-controlled reactions, the existing stereochemistry of the molecule, rather than an external chiral reagent or catalyst, dictates the stereochemical course of a reaction. For (2R)-tetrahydrofuran-2-carbaldehyde and its derivatives, this control is primarily exerted by the C2-stereocenter and the conformational preferences of the five-membered ring.
The stereogenic center at the C2 position of the tetrahydrofuran (B95107) ring inherently renders the two faces of the adjacent aldehyde group diastereotopic. The approach of a nucleophile or reagent is consequently biased towards one face over the other, leading to diastereoselective formation of a new stereocenter. This principle is particularly evident in reactions involving the formation of an oxocarbenium ion intermediate, which is common in glycosylation and other acetal substitution reactions. nih.govacs.org The stereoselectivity of nucleophilic additions to such oxocarbenium ions derived from tetrahydrofuran systems can often be predicted by established transition state models. nih.gov These models account for the steric and electronic influences of the substituents on the ring, with the C2-substituent playing a pivotal role in shielding one face of the intermediate, thereby directing the incoming nucleophile to the opposite face. nih.gov
The five-membered tetrahydrofuran ring is not planar and exists in various puckered conformations, most commonly envelope and twist forms. researchgate.net The specific conformation adopted by the ring in a transition state can significantly influence the stereochemical outcome of a reaction by altering the spatial disposition of its substituents. researchgate.netacs.org For derivatives of this compound, the substituents will preferentially occupy pseudoequatorial positions to minimize steric strain. nih.gov
In reactions involving oxocarbenium ion intermediates, the conformation of the ring dictates the orientation of the substituents relative to the planar oxocarbenium ion. The Woerpel model, for instance, successfully predicts the stereochemical outcome of nucleophilic additions to these intermediates by considering the two lowest energy half-chair conformations. acs.orgnih.gov According to this model, the nucleophile preferentially attacks from the face opposite to the largest substituent at the C3 or C4 position, or in a way that avoids steric clash with the C5 substituent, leading to the formation of specific diastereomers. nih.govacs.org This conformational control is a key factor in achieving high diastereoselectivity in the synthesis of substituted tetrahydrofurans. nih.gov
The table below illustrates the high diastereoselectivity achieved in rhenium-catalyzed glycosylation reactions, where the stereochemical outcome is governed by the principles of the Woerpel model. nih.govacs.org
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | Allyltrimethylsilane | Allylated THF | 93 | >95:5 |
| 2 | Methallyltrimethylsilane | Methallylated THF | 88 | 95:5 |
| 3 | Anisole | Arylated THF | 92 | >95:5 (trans favored) |
| 4 | 1,3-Benzodioxole | Arylated THF | 95 | >95:5 (trans favored) |
Chiral Auxiliary Approaches Utilizing this compound
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. The aldehyde functionality of this compound makes it a suitable precursor for the development of such auxiliaries.
Chiral auxiliaries can be designed by converting the aldehyde group of this compound into other functional groups, such as amines or alcohols. These derived structures can then be attached to a substrate, where the chiral THF moiety effectively blocks one face of the reactive center, forcing a reagent to approach from the less hindered side. This strategy has been widely applied in asymmetric alkylations, aldol (B89426) reactions, and Michael additions. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered for reuse. The rigidity and defined conformation of the THF ring are advantageous in creating a predictable and highly ordered transition state, which is essential for achieving high levels of asymmetric induction. researchgate.net
The stereoselective formation of glycosidic bonds is a significant challenge in carbohydrate chemistry. rsc.org Chiral auxiliaries attached at the C-2 position of a glycosyl donor can exert powerful control over the stereochemistry at the anomeric (C-1) center. While not directly this compound, the closely related (R)-(tetrahydrofuran-2-yl)methyl group has been incorporated as part of a C-2 ether-based auxiliary to influence glycosylation outcomes. rsc.org In these systems, the auxiliary participates in the reaction, forming a transient bicyclic intermediate that shields one face of the oxocarbenium ion, leading to the preferential formation of one anomer. rsc.org This neighboring group participation (NGP) is a cornerstone of stereoselective glycosylation, primarily yielding 1,2-trans-glycosides. rsc.org The development of new auxiliaries based on the THF scaffold continues to be an active area of research aimed at controlling both 1,2-cis and 1,2-trans glycosylation with high fidelity. rsc.org
The following table summarizes the stereoselectivity of glycosylation reactions using various C-2 auxiliaries, including a THF-based ether auxiliary, with a standard glycosyl acceptor. rsc.org
| Entry | C-2 Auxiliary Group | Yield (%) | α:β Ratio |
|---|---|---|---|
| 1 | (2-methoxyethoxy)methyl | 81 | 1:1.3 |
| 2 | (2-(phenyloxy)ethoxy)methyl | 88 | 1:1.3 |
| 3 | (R)-(tetrahydrofuran-2-yl)methyl | 54 | 1:1.2 |
| 4 | (diphenylphosphinoyl)methyl | 86 | <1:20 |
Enantioselective Catalysis Mediated by this compound Derivatives
In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Derivatives of this compound can be elaborated into chiral ligands that coordinate to a metal center, creating a chiral environment that directs the catalytic transformation.
For example, enantiopure bis-THF structures, which can be synthesized from chiral precursors like D-mannitol, have been employed as chiral ligands for organolithium reagents. researchgate.net The aldehyde functionality in this compound could serve as a handle for coupling reactions to create such C2-symmetric bis-THF ligands. When used in reactions such as the addition of n-butyllithium to an aldehyde, these bis-THF ligands chelate the lithium ion, creating a rigid, chiral complex. researchgate.net This complex then directs the approach of the nucleophile to the substrate, resulting in the formation of one enantiomer of the product in excess. Although the enantioselectivity achieved with some early bis-THF ligands was moderate, the results demonstrated a clear asymmetric induction that aligned with the expected stereochemical model. researchgate.net This approach represents a powerful strategy for asymmetric synthesis, where the chirality originating from a simple building block is amplified through catalysis to produce highly enantioenriched molecules. researchgate.net
Development of Chiral Ligands and Organocatalysts from the Compound Scaffold
The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands and organocatalysts. The aldehyde functionality serves as a versatile handle for elaboration into more complex structures capable of coordinating with metal centers or participating in organocatalytic cycles. Researchers have explored the modification of this scaffold to create ligands with tailored steric and electronic properties to induce high levels of enantioselectivity in a variety of chemical reactions.
The general strategy involves the conversion of the carbaldehyde group into a coordinating moiety, such as a phosphine, an amine, or an N-heterocyclic carbene (NHC) precursor. The tetrahydrofuran ring, with its fixed (R)-configuration, acts as a chiral backbone, influencing the spatial arrangement of the coordinating atoms and creating a well-defined chiral pocket around the catalytic center.
For instance, the reaction of this compound with chiral amines can lead to the formation of chiral diimines or amino alcohol ligands. These ligands can then be complexed with transition metals like rhodium, iridium, or palladium to generate catalysts for asymmetric transformations. The stereochemical information embedded in the tetrahydrofuran ring is transferred during the catalytic process, directing the stereochemical outcome of the product.
Similarly, organocatalysts can be synthesized by incorporating the this compound motif into known organocatalytic scaffolds, such as prolinol derivatives or imidazolidinones. The steric bulk and defined stereochemistry of the tetrahydrofuran unit can significantly impact the transition state of the organocatalytic reaction, leading to enhanced enantioselectivity.
While the potential for developing a wide array of chiral ligands and organocatalysts from this compound is significant, detailed research findings and performance data for a broad range of such catalysts remain an active area of investigation. The following table provides a conceptual overview of potential ligand and organocatalyst classes that could be derived from this chiral scaffold.
| Catalyst Class | Synthetic Approach from this compound | Potential Applications |
| Chiral Phosphine Ligands | Reductive amination followed by reaction with chlorodiphenylphosphine. | Asymmetric Hydrogenation, Cross-Coupling Reactions |
| Chiral Amino Alcohol Ligands | Grignard addition or other nucleophilic additions to the aldehyde. | Asymmetric Carbonyl Additions, Transfer Hydrogenation |
| Chiral N-Heterocyclic Carbene (NHC) Precursors | Condensation with diamines to form dihydro-1H-imidazoles, followed by oxidation. | Asymmetric Conjugate Additions, Annulation Reactions |
| Chiral Organocatalysts | Incorporation into prolinol or other amine-based catalyst structures. | Asymmetric Aldol Reactions, Michael Additions |
This table is illustrative of the potential synthetic pathways and applications and is not based on specific reported examples, as the direct synthesis and application of catalysts from this specific scaffold are not widely documented in readily accessible literature.
Applications in Asymmetric Hydrogenation, Carbonyl Additions, and Related Catalytic Cycles
Catalysts derived from the this compound scaffold hold promise for a variety of asymmetric transformations, most notably in asymmetric hydrogenation and carbonyl additions. The well-defined chiral environment created by the tetrahydrofuran ring is expected to effectively differentiate between the two enantiotopic faces of a prochiral substrate.
In the context of asymmetric hydrogenation , chiral phosphine ligands derived from this compound, when complexed with rhodium or iridium, could be employed for the enantioselective reduction of olefins and ketones. The catalytic cycle would involve the coordination of the substrate to the chiral metal complex, followed by the stereoselective delivery of hydrogen. The steric hindrance imposed by the tetrahydrofuran backbone would favor one approach of the substrate, leading to the preferential formation of one enantiomer of the product.
For asymmetric carbonyl additions , such as aldol or allylation reactions, both chiral metal complexes and organocatalysts featuring the this compound motif could be utilized. In a metal-catalyzed process, a chiral ligand would control the facial selectivity of the nucleophilic attack on the carbonyl group. In an organocatalytic cycle, for instance, a chiral amine derived from the scaffold could activate the carbonyl substrate through the formation of a chiral iminium ion, which would then be attacked stereoselectively by a nucleophile.
| Reaction Type | Catalyst Type | Substrate Example | Expected Outcome | Key Performance Indicators |
| Asymmetric Hydrogenation | Rhodium-phosphine complex | Prochiral olefin (e.g., methyl (Z)-α-acetamidocinnamate) | Enantioenriched amino acid derivative | High % e.e., High Yield |
| Asymmetric Aldol Reaction | Proline-derived organocatalyst | Aldehyde and ketone | Enantioenriched β-hydroxy ketone | High % e.e., High d.r., High Yield |
| Asymmetric Michael Addition | Amine-based organocatalyst | α,β-Unsaturated aldehyde and malonate | Enantioenriched Michael adduct | High % e.e., High Yield |
This table presents hypothetical applications and expected performance metrics, as specific, detailed research findings on the application of catalysts directly synthesized from this compound are not extensively reported.
Strategic Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor for Chiral Pharmaceuticals and Medicinal Chemistry Intermediates
The enantiomerically pure nature of (2R)-tetrahydrofuran-2-carbaldehyde is paramount in medicinal chemistry, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity. Its use as a starting material allows for the synthesis of chiral drugs with high stereochemical purity, which is often essential for efficacy and safety.
Synthesis of Chiral Bioactive Heterocycles
This compound is a key starting material for the creation of various chiral bioactive heterocycles. The tetrahydrofuran (B95107) ring is a common motif in many FDA-approved drugs. sci-hub.se The aldehyde functionality allows for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic addition reactions, enabling the construction of more complex heterocyclic systems. These reactions are fundamental in building the core structures of numerous biologically active molecules. sci-hub.se
Intermediates for Anti-Coccidial Drugs and Gamma-Butyrolactone (B3396035) Derivatives
This chiral aldehyde is utilized in the synthesis of intermediates for anti-coccidial drugs. Coccidiosis is a parasitic disease that affects a variety of animals, and effective treatments are of significant veterinary importance.
Furthermore, this compound is a precursor for the synthesis of gamma-butyrolactone (GBL) derivatives. nist.gov GBL and its analogues are important chemical intermediates and are found in a range of applications. nih.govrsc.org The synthesis of GBL can be achieved through the oxidation of tetrahydrofuran, highlighting the close chemical relationship between these compounds. mdma.ch The ability to introduce chirality via this compound allows for the creation of specific stereoisomers of GBL derivatives, which can have unique biological properties.
| Antibiotic | Class | Key Synthetic Precursor |
| Faropenem | Penem | This compound |
| Furopenem | Penem | This compound |
Construction of Complex Polycyclic Ethers and Spirocyclic Systems
The tetrahydrofuran moiety is a fundamental structural unit in a class of marine natural products known as polycyclic ethers. nih.govresearchgate.net These molecules often exhibit potent biological activities but are notoriously difficult to synthesize due to their complex, multi-ring structures. This compound provides a chiral starting point for the iterative or convergent synthesis of these intricate architectures. nih.gov Methodologies for the construction of fused and spirocyclic ether systems often rely on the stereocontrolled introduction of tetrahydrofuran rings. nih.govnih.gov
Building Blocks for Agrochemicals and Specialty Chemicals
The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and other specialty chemicals where chirality can influence biological efficacy and specificity.
Asymmetric Synthesis of Chiral Agrochemical Intermediates
This compound serves as a valuable building block in the asymmetric synthesis of chiral intermediates for agrochemicals. The introduction of a specific stereocenter can lead to more active and selective pesticides and herbicides, potentially reducing the environmental impact by allowing for lower application rates and minimizing off-target effects.
This compound: A Versatile Chiral Building Block
This compound , a chiral aldehyde derivative of tetrahydrofuran, is a valuable building block in stereoselective organic synthesis. Its unique structure, featuring a tetrahydrofuran ring with an aldehyde group at the C2 position in the (R)-configuration, makes it a crucial intermediate in the creation of complex molecules with specific three-dimensional arrangements. This article explores its strategic applications in the synthesis of flavors, fragrances, non-natural amino acids, and advanced materials.
Strategic Applications in Complex Molecule Synthesis
The versatility of this compound as a chiral building block is evident in its application across various fields of chemical synthesis.
Derivatives for Flavor and Fragrance Components
While this compound itself is not directly used for its flavor or fragrance properties, its derivatives serve as important synthetic intermediates in the flavor and fragrance industry. thegoodscentscompany.com The chemical synthesis of aroma compounds is a significant part of the industry, allowing for the large-scale and cost-effective production of substances that were originally sourced from natural products. The synthesis of these components can involve either total synthesis from basic chemical feedstocks or semisynthetic methods that modify naturally derived compounds. Furan (B31954) derivatives, in particular, are recognized as significant flavor components in many thermally processed foods. perfumerflavorist.com The chemical modification of furan-based molecules can lead to new and interesting fragrances. perfumerflavorist.com
Construction of Non-Natural Amino Acid Derivatives and Peptidomimetics
The development of novel amino acid derivatives and peptidomimetics is a crucial area of medicinal chemistry. These compounds mimic the structure and function of natural peptides but offer advantages such as increased stability and bioavailability.
Reductive amination is a key chemical transformation used to introduce amino groups into molecules. This process is particularly useful for converting aldehydes, such as this compound, into chiral amino-tetrahydrofuran (THF) derivatives. The process typically involves the reaction of the aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. nih.govpsu.edu Various catalysts, including those based on nickel and rhodium, have been developed to facilitate this reaction efficiently and with high selectivity. psu.eduresearchgate.net
The synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines from furanic aldehydes demonstrates the utility of this approach. nih.gov This two-step, one-pot process involves the initial condensation of the aldehyde with a primary amine, followed by the hydrogenation of the resulting imine over a catalyst. nih.gov This method has been shown to be effective for a range of primary amines, yielding the desired amino-THF derivatives in good to excellent yields. nih.gov The development of efficient and environmentally friendly processes for reductive amination is an active area of research, with a focus on using sustainable catalysts and reaction conditions. researchgate.netnih.gov
Table 1: Examples of Reductive Amination Reactions for the Synthesis of Amino-THF Derivatives
| Aldehyde Starting Material | Amine | Catalyst | Product | Yield | Reference |
| 5-Hydroxymethylfurfural (HMF) | Primary Amines | CuAlOx | N-substituted 5-(hydroxymethyl)-2-furfuryl amines | Good to Excellent | nih.gov |
| 5-Acetoxymethylfurfural (AMF) | Aniline and derivatives | CuAlOx | N-substituted 5-(acetoxymethyl)-2-furfuryl amines | Up to 99% | nih.gov |
| Furfural | Aqueous Ammonia | Rh/Al2O3 | Furfurylamine | ~92% | psu.edu |
| 2-Hydroxytetrahydropyran (2-HTHP) | Ammonia | 50Ni-Al2O3 | 5-Amino-1-pentanol (5-AP) | 91.3% | researchgate.net |
This table is for illustrative purposes and specific reaction conditions may vary.
Peptide and protein mimetics are designed to imitate the structure and function of natural peptides and proteins. These synthetic molecules often incorporate non-natural amino acids or modified peptide bonds to enhance their properties. The chiral amino-THF derivatives synthesized from this compound can be incorporated into these mimetics.
One approach involves the use of reduced amides, ψ(CH₂NH), as uncleavable peptide bond mimetics. nih.gov These mimetics can be constructed through on-resin reductive amination, a technique compatible with solid-phase peptide synthesis (SPPS). nih.gov The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in SPPS is also being explored to improve the sustainability of peptide synthesis. nih.gov The incorporation of these modified building blocks can lead to peptidomimetics with altered conformational properties and increased resistance to enzymatic degradation. nih.gov
Advanced Materials and Polymer Science
The unique stereochemistry of this compound also makes it a valuable component in the development of advanced materials with specific properties.
The precise control over the three-dimensional arrangement of monomer units in a polymer, known as stereoregularity, can significantly influence the material's properties. The use of chiral monomers like this compound can lead to the synthesis of stereoregular polymers. While direct polymerization of this specific aldehyde is not widely documented in the provided search results, the principle of using chiral building blocks to control polymer architecture is a well-established concept in polymer chemistry.
Supramolecular assemblies and metal-organic frameworks (MOFs) are highly ordered structures with potential applications in areas such as catalysis, gas storage, and separation. researchgate.nethgxx.org The use of chiral ligands or building blocks can introduce chirality into these frameworks, leading to materials with enantioselective properties. The tetrahydrofuran (THF) ring system, a core component of this compound, is known to be a useful solvent and structural component in the synthesis of MOFs. researchgate.net The incorporation of chiral THF-based scaffolds can influence the formation of specific phases and pore structures within the MOF, potentially leading to novel materials with tailored functionalities. researchgate.net
Future Perspectives and Emerging Research Directions
Development of Sustainable and Environmentally Benign Synthesis Approaches
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like (2R)-tetrahydrofuran-2-carbaldehyde. Future research will prioritize the development of sustainable and environmentally friendly methods to minimize waste and the use of hazardous materials.
Key areas of development include:
Renewable Feedstocks: Exploring the synthesis of tetrahydrofuran (B95107) derivatives from renewable resources, such as carbohydrates from sugar beet pulp, is a significant step towards sustainability. rsc.org The conversion of pentose (B10789219) sugars into functionalized tetrahydrofurans presents a promising green alternative to traditional chemical routes. rsc.org
Greener Solvents: The use of environmentally benign solvents is crucial. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources like corncobs, is a notable greener alternative to tetrahydrofuran (THF). sigmaaldrich.comresearchgate.net It offers economic and environmental advantages, including a reduction in life cycle emissions. researchgate.net Cyclopentyl methyl ether (CPME) is another promising alternative with a higher boiling point and lower peroxide formation tendency compared to THF. sigmaaldrich.com
Water-Based Reactions: Performing reactions in water is a key aspect of green chemistry. Research into Knoevenagel condensations and aldol (B89426) reactions in aqueous media, sometimes without a catalyst, has shown excellent yields. ijsr.in These methods reduce the reliance on volatile organic solvents.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
To meet industrial demands, scalable and efficient production methods for this compound are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes.
Future research in this area will likely focus on:
Continuous Flow Synthesis: The development of multistep continuous flow processes allows for the rapid and efficient synthesis of complex molecules without the need for isolating intermediates. nih.gov This approach has been successfully applied to the synthesis of other heterocyclic compounds and holds promise for the production of this compound derivatives.
Automated Platforms: Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. researchgate.netresearchgate.net These systems can perform numerous reactions in parallel, enabling high-throughput screening of catalysts, solvents, and other parameters to identify the most efficient synthetic routes. researchgate.net The integration of robotics can also improve the reliability and safety of chemical synthesis. researchgate.net
Exploration of Novel Catalytic Systems for Efficient and Selective Transformations
The development of highly efficient and selective catalysts is at the heart of modern organic synthesis. For this compound, this involves exploring new catalytic systems to control its formation and subsequent reactions with high stereoselectivity.
Emerging trends in catalysis include:
Chiral Aldehyde Catalysis: Chiral aldehydes themselves can act as organocatalysts, promoting asymmetric reactions with excellent stereocontrol. thieme-connect.comnih.gov This approach has been used for the functionalization of amino acids and can be applied to the synthesis of various chiral molecules. acs.orgrsc.org
Dual Catalysis: The combination of a chiral aldehyde with a transition metal catalyst can enable novel and highly selective transformations. acs.orgresearchgate.net This synergistic approach has been successful in the asymmetric α-functionalization of amino acid esters. acs.org
Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to synthesis. Lipase-catalyzed enzymatic resolution has been employed to produce both enantiomers of substituted tetrahydrofuran derivatives in optically active forms. rsc.org
Novel Metal Catalysts: Research continues into new metal-based catalysts for the synthesis and transformation of tetrahydrofuran derivatives. organic-chemistry.org For instance, iron-catalyzed C-H activation and gold-catalyzed hydroamination are emerging as powerful tools. organic-chemistry.org Spinel ZnFe2O4 nanoparticles have also been investigated as a sustainable catalyst for the selective oxidation of tetrahydrofuran. mdpi.com
Application of Artificial Intelligence and Machine Learning in Reaction Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by accelerating the discovery and optimization of new reactions.
Key applications in the context of this compound include:
Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions, including yield and selectivity, based on large datasets of experimental data. beilstein-journals.orgresearchgate.net This allows for the rapid identification of optimal reaction conditions with minimal experimentation. duke.edu
Catalyst Design: Machine learning can be used to discover and design new catalysts with enhanced activity and selectivity. nih.gov By analyzing structure-activity relationships, ML algorithms can identify promising catalyst candidates for specific transformations.
Low-Data Learning: Techniques like transfer learning and active learning enable the use of ML even with limited data, which is often the case in the development of novel synthetic methods. duke.edunih.gov This allows for the efficient optimization of reactions with a small number of experiments. duke.edu
Advanced Spectroscopic and Analytical Techniques for Real-time Reaction Monitoring and Chiral Purity Assessment
The ability to monitor reactions in real-time and accurately assess the chiral purity of products is critical for developing robust and reliable synthetic processes.
Future developments in this area will focus on:
Real-time Monitoring: Advanced spectroscopic techniques, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information on reaction kinetics and the formation of intermediates. This allows for precise control over the reaction and optimization of conditions.
Chiral Purity Analysis: The determination of enantiomeric purity is crucial for chiral compounds. While chiral high-performance liquid chromatography (HPLC) is a standard technique, there is a growing interest in faster and more direct methods. nih.gov Self-induced diastereomeric anisochronism (SIDA) observed by NMR is an emerging phenomenon that can be used for the in-situ determination of enantiomeric purity. nih.gov High-resolution X-ray crystallography remains a definitive method for determining the absolute configuration of chiral molecules. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-tetrahydrofuran-2-carbaldehyde, and how can reaction conditions be adjusted to improve enantiomeric excess?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tetrahydrofuran derivatives can be synthesized via nucleophilic substitution in THF solvent with diamines, as described in a 2024 study where tetrachloromonospirophosphazene reacted with carbazolyldiamine in THF over 3 days . To enhance enantiomeric purity, chiral catalysts (e.g., BINOL-derived catalysts) or enzymatic methods may be employed. Reaction parameters such as temperature, solvent polarity, and stoichiometric ratios of reactants (e.g., triethylamine as a base) should be optimized using thin-layer chromatography (TLC) for real-time monitoring .
Q. What spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 2800–3000 cm⁻¹ (C-H stretches) confirm the aldehyde and tetrahydrofuran moieties. IR data for similar compounds, such as tetrahydro-2-furancarboxylic acid, show spectral contamination patterns that must be accounted for (e.g., H₂O interference around 1500–1600 cm⁻¹) .
- Chiral HPLC : To verify enantiomeric excess, use chiral stationary phases (e.g., cellulose-based columns) with UV detection at 210–220 nm.
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray analysis is critical, as demonstrated in phosphazene derivative studies .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis or biomass conversion?
- Methodological Answer : The (2R)-configuration enhances stereoselectivity in reactions such as hydrogenation or aldol condensations. For instance, 5-hydroxymethyl tetrahydrofuran-2-carbaldehyde (HMTHFA), a structurally related compound, is used in hydrogenolysis and hydrogen transfer reactions for biofuel production . The chiral center directs substrate orientation in catalytic pockets, which can be studied via density functional theory (DFT) calculations or kinetic isotope effects (KIEs).
Q. How can researchers resolve contradictions in reported yields or enantiomeric excess values for this compound?
- Methodological Answer : Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or analytical sensitivity. For example:
- Reproducibility Checks : Validate synthetic protocols using standardized reagents (e.g., USP-grade tetrahydro-2-furancarboxylic acid as a reference ).
- Cross-Validation : Compare results from multiple analytical techniques (e.g., NMR, IR, and chiral HPLC) to identify systematic errors.
- Data Transparency : Report detailed experimental conditions, including solvent batches and catalyst loadings, to enable direct comparisons .
Q. What role does this compound play as a chiral building block in pharmaceutical intermediates?
- Methodological Answer : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) to form secondary alcohols, while the tetrahydrofuran ring provides rigidity for stereochemical control. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
